N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide
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Description
N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide is a useful research compound. Its molecular formula is C22H23N3O6S and its molecular weight is 457.5. The purity is usually 95%.
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Biological Activity
N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in cancer treatment and other therapeutic areas.
Structural Overview
The compound features a complex structure combining a 1,3,4-oxadiazole moiety with a dihydrobenzo[b][1,4]dioxin unit and a tosylbutanamide group. The structural formula can be represented as follows:
The biological activities of 1,3,4-oxadiazole derivatives are attributed to several mechanisms:
- Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes involved in cancer progression, including:
- Antiproliferative Effects : Compounds with the oxadiazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines. For example, studies have shown that modifications to the oxadiazole structure can enhance cytotoxicity towards malignant cells by targeting specific cellular pathways .
- Calcium Signaling Modulation : Some studies indicate that oxadiazoles can inhibit calcium/calmodulin-stimulated cyclic adenosine monophosphate (cAMP) production, suggesting potential applications in managing chronic inflammatory conditions .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Study 1: Anticancer Potential
A recent study explored the anticancer potential of various oxadiazole derivatives, including those similar to this compound. The study found that these compounds exhibited selective cytotoxicity against breast cancer cell lines with IC50 values ranging from 5 to 15 µM depending on structural modifications .
Case Study 2: Anti-inflammatory Applications
Another investigation focused on the anti-inflammatory properties of oxadiazole derivatives. The results indicated that certain compounds could significantly reduce inflammation markers in vitro by modulating cAMP levels and inhibiting specific kinases involved in inflammatory responses .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-15-4-7-17(8-5-15)32(27,28)12-2-3-20(26)23-22-25-24-21(31-22)14-16-6-9-18-19(13-16)30-11-10-29-18/h4-9,13H,2-3,10-12,14H2,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONHAULVLLOOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.